Phenol, 4-nonyl-, strontium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

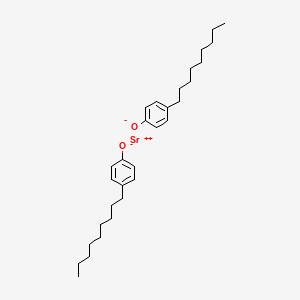

Structure

3D Structure of Parent

Properties

CAS No. |

100842-26-0 |

|---|---|

Molecular Formula |

C30H46O2Sr |

Molecular Weight |

526.3 g/mol |

IUPAC Name |

strontium;4-nonylphenolate |

InChI |

InChI=1S/2C15H24O.Sr/c2*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h2*10-13,16H,2-9H2,1H3;/q;;+2/p-2 |

InChI Key |

CZGSECJFYBHAJB-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Sr+2] |

Origin of Product |

United States |

Contextualizing Alkaline Earth Organometallic and Coordination Chemistry

The organometallic chemistry of alkaline earth metals—beryllium, magnesium, calcium, strontium, and barium—has seen a significant resurgence in recent decades. researchgate.net These elements typically exist as divalent M²⁺ ions due to their low electron affinity and ionization energies. researchgate.netunifr.ch While organomagnesium compounds, such as Grignard reagents, are well-established in synthetic chemistry, the organometallic chemistry of the heavier alkaline earth metals (calcium, strontium, and barium) has historically been less explored. researchgate.netrsc.org However, recent research has led to substantial progress in understanding the synthesis, structure, and reactivity of organo-alkaline earth metal complexes, including those with direct metal-carbon σ-bonds. researchgate.netrsc.org

A key area of development has been in the coordination chemistry of these metals, where the choice of ligands plays a crucial role in stabilizing the resulting complexes and influencing their properties. Despite their highly electropositive nature, alkaline earth metal compounds exhibit remarkable structural diversity. researchgate.net The coordination numbers for strontium metal centers, for instance, can vary widely, often ranging from 6 to 9. osti.gov Researchers have utilized a variety of ligands, including cyclopentadiene (B3395910) derivatives, β-diketonates, and polyethers, to synthesize novel alkaline earth metal complexes with unique structural features and reactivity. researchgate.netnih.gov The study of low-oxidation-state alkaline earth organometallic chemistry, although challenging due to the elements' propensity to form stable +2 oxidation states, is an emerging field with potential for new discoveries. sioc-journal.cn

Overview of Phenolic Ligands in Inorganic Systems

Phenolic ligands, which are organic compounds containing a hydroxyl group directly attached to an aromatic ring, are versatile building blocks in inorganic and coordination chemistry. thno.orgmdpi.com The hydroxyl group can deprotonate to form a phenoxide ion, which then acts as a ligand, coordinating to metal centers through the oxygen atom. mdpi.com The electronic and steric properties of the phenolic ligand can be readily tuned by introducing various substituents onto the aromatic ring. This modularity allows for the synthesis of a wide array of metal-phenoxide complexes with tailored properties.

Phenolic ligands are capable of forming stable complexes with a diverse range of metal ions. mdpi.commdpi.com The coordination can result in the formation of simple mononuclear complexes or more complex multinuclear aggregates and coordination polymers. thno.orgacs.org In the context of alkaline earth metals, phenoxide ligands have been instrumental in the synthesis of new compounds with interesting structural motifs. acs.orgacs.org For example, the reaction of strontium metal with phenols can lead to the formation of strontium phenoxide aggregates with distinct structures. acs.orgresearchgate.net The study of metal-phenolic networks has gained significant attention due to their facile assembly and potential applications in various fields. thno.org These networks are formed through the coordination of phenolic ligands with metal ions, creating extended structures. thno.org

Advanced Structural Characterization and Coordination Chemistry of Strontium 4 Nonylphenoxide

Thermal Properties

Thermogravimetric Analysis (TGA): TGA would be used to determine the thermal stability and decomposition profile. Based on analogous compounds like strontium oxalate (B1200264), the decomposition of strontium 4-nonylphenoxide in air is expected to occur in stages. researchgate.netresearchgate.net The initial weight loss would correspond to the degradation and volatilization of the organic nonylphenoxide ligands at elevated temperatures, likely leaving a residue of strontium carbonate (SrCO₃) which would further decompose to strontium oxide (SrO) at very high temperatures (above 900°C). researchgate.net

Differential Scanning Calorimetry (DSC): DSC could be used to identify phase transitions such as melting or glass transitions, as well as the enthalpies associated with decomposition.

Solubility

Insoluble in water due to the two long, nonpolar nonyl chains.

Soluble in nonpolar organic solvents such as toluene, hexane, and mineral oils, owing to the lipophilic nature of the nonyl groups.

Reactivity

The reactivity of strontium 4-nonylphenoxide is centered around the phenoxide anion and the strontium cation.

Hydrolysis: The compound is susceptible to hydrolysis by water or strong acids, which would protonate the phenoxide anion to regenerate 4-nonylphenol (B119669).

Ligand Exchange: The phenoxide ligands could potentially be displaced by other coordinating species.

Applications

PVC Stabilization

Alkaline earth metal phenates, including strontium salts, are utilized as heat stabilizers for halogen-containing polymers like polyvinyl chloride (PVC). epo.orggoogle.com During the processing of PVC at high temperatures, the polymer can undergo dehydrochlorination, releasing HCl and leading to discoloration and degradation of its mechanical properties. Metal phenates act as primary stabilizers by scavenging the released HCl, thus preventing this degradation cascade. googleapis.com

Antioxidant Properties

Phenolic compounds are well-known for their ability to act as antioxidants by scavenging free radicals. nih.gov The parent compound, 4-nonylphenol (B119669), is used in the production of other antioxidants. epa.govechemi.com While the formation of the strontium salt removes the phenolic hydrogen, the phenoxide moiety can still participate in redox reactions. The compound may function as a processing antioxidant, protecting polymers from oxidation during high-temperature manufacturing. The antioxidant properties of other strontium-containing nanoparticles and various phenolic compounds have been noted in different contexts. researchgate.netjptcp.commdpi.com

Mechanistic Studies of Catalytic and Materials Precursor Applications

Strontium Phenoxides as Precursors for Advanced Inorganic Materials

Strontium phenoxides, including the subject compound Phenol (B47542), 4-nonyl-, strontium salt, are part of a class of organometallic compounds investigated for their potential as precursors in the synthesis of advanced strontium-containing inorganic materials, such as strontium titanate (SrTiO₃) and strontium oxide (SrO). These materials are critical in the electronics industry for applications like high-density dynamic random access memory (DRAM) and high-temperature superconductors. psu.edusemanticscholar.org The utility of a precursor is largely dictated by its chemical and physical properties, which are determined by the coordination environment of the strontium metal center.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are key techniques for depositing high-quality, conformal thin films. orientjchem.orgmdpi.com The development of suitable strontium precursors for these methods is challenging. The large ionic radius of the Sr²⁺ ion often leads to the formation of polymeric or oligomeric structures with low volatility, which is undesirable for vapor deposition techniques that require efficient and clean transport of the precursor to the substrate surface. psu.edugoogle.com

An ideal precursor for CVD and ALD must possess adequate volatility to allow for vapor-phase transport at moderate temperatures and sufficient thermal stability to prevent decomposition in the gas phase before reaching the substrate. orientjchem.orggoogle.com Excessive heating to achieve vaporization can lead to premature decomposition, which complicates film growth. researchgate.net

Table 1: Thermal Properties of Selected Strontium Compounds

| Compound/Precursor | Decomposition/Sublimation Temperature | Analysis Method | Notes |

|---|---|---|---|

| Strontium Tris(pyrazolyl)borate (SrTp₂) | Sublimation at 200 °C / 0.05 Torr | Preparative Sublimation | Exhibits high thermal stability and volatility, making it a promising CVD/ALD precursor. google.com |

| Anhydrous Strontium Peroxide (SrO₂) | Begins rapid decomposition at ~400 °C | TGA | acs.org |

| Strontium Oxalate (B1200264) (SrC₂O₄) | Decomposes to SrCO₃ between 400-600 °C | TGA | researchgate.net |

This table presents data from analogous or related strontium compounds to infer potential properties, due to the lack of specific data for Phenol, 4-nonyl-, strontium salt.

Ligand design is a cornerstone of modern precursor chemistry, especially for challenging metals like strontium. researchgate.net To counteract strontium's tendency to form involatile oligomers, ligands must be sufficiently bulky and sterically shielding to encapsulate the metal center and produce monomeric or low-nuclearity complexes. orientjchem.org Phenoxides derived from sterically hindered phenols, such as 2,4-di-tert-butylphenol (B135424) (H-DBP), are excellent examples of this strategy. ebi.ac.uk The synthesis of complexes like [Sr₃(μ-DBP)₆(THF)₆] and [Sr₂(DBP)(μ-DBP)₃(DME)₃] demonstrates how bulky phenoxide ligands can create discrete, handleable strontium complexes. ebi.ac.uk

The 4-nonylphenoxide ligand in "this compound" fits this design principle. Its long, bulky nonyl group would provide significant steric hindrance around the strontium center. This is intended to prevent polymerization, thereby enhancing the compound's volatility and making it more suitable for CVD or ALD processes. The physical properties of the precursor can be tuned by modifying the R groups on the ligand, a common strategy in precursor development. google.com

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. It involves the conversion of a solution-phase "sol" into a gel-like network. For strontium-containing materials like SrO or SrTiO₃, this method is widely employed due to its simplicity and cost-effectiveness. orientjchem.orgresearchgate.net

However, the common precursors for sol-gel synthesis of strontium oxides are typically simple inorganic salts, such as strontium nitrate (B79036) or strontium acetate (B1210297), or alkoxides like strontium isopropoxide. researchgate.netorientjchem.orgmdpi.com For example, strontium oxide nanoparticles have been successfully synthesized using strontium nitrate and sodium hydroxide (B78521) at room temperature. orientjchem.orgresearchgate.net Similarly, strontium titanates are prepared via sol-gel routes using strontium acetate and titanium isopropoxide. orientjchem.org While phenoxides are a known class of precursors for solution deposition, their specific use in sol-gel synthesis of strontium oxides is not well-documented in the reviewed literature. researchgate.net A typical sol-gel process involves hydrolysis and condensation reactions of the precursors. In the case of strontium oxide synthesis from strontium nitrate, a precipitate of strontium hydroxide is first formed and subsequently calcined at various temperatures (e.g., 200 °C, 400 °C, 600 °C) to yield SrO nanoparticles. researchgate.net

The mechanism of thin film formation in CVD and ALD is a complex process involving several steps: vapor transport of the precursor, adsorption onto the substrate surface, surface reaction (decomposition), and desorption of byproducts. mdpi.comaimspress.com The quality of the resulting film depends heavily on which of these steps is rate-limiting. For high-quality, conformal films, growth should be controlled by the rate of the surface reaction rather than by mass transport of the precursors. google.com

For strontium precursors, two general reaction pathways can be proposed depending on the deposition temperature. nih.gov At lower temperatures, a heterogeneous mechanism dominates, where the precursor adsorbs onto the surface and then decomposes. At higher temperatures, homogeneous decomposition in the gas phase can occur, which is generally less desirable as it can lead to particle formation and poor film quality. nih.gov In ALD, the growth is self-limiting, relying on sequential, saturating surface reactions between the precursor and a co-reactant (e.g., water, ozone). google.com For strontium oxide whisker growth via atmospheric CVD from a β-diketonate precursor, the process is fundamentally a thermal CVD type, where the metal-organic complex decomposes to form the oxide film. semanticscholar.orgresearchgate.net The specific mechanism for a strontium 4-nonylphenoxide precursor would involve the cleavage of the strontium-oxygen bond and the subsequent reaction to form SrO, with the 4-nonylphenoxide ligand fragment desorbing as a volatile byproduct. The bulky nature of the ligand would be critical in facilitating this clean decomposition pathway.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Chemistry

Catalytic Roles of Strontium Organometallic Complexes

Strontium organometallic complexes, particularly those with alkoxide and phenoxide ligands, have emerged as highly active catalysts in various organic transformations. Strontium oxide itself is recognized as a promising heterogeneous base catalyst. nih.gov

A significant application for strontium phenoxides is in the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and various lactones, which are used to produce biodegradable polyesters. nih.govox.ac.uk For example, strontium complexes derived from 2,4-di-tert-butylphenol have been shown to act as effective catalysts for the ROP of rac-lactide. ebi.ac.ukox.ac.uk Similarly, the simpler strontium isopropoxide is a highly active catalyst for the ROP of lactide, ε-caprolactone, and other lactones, proceeding with fast kinetics even at room temperature. nih.govresearchgate.net

The catalytic cycle is believed to proceed via a coordination-insertion mechanism. The phenoxide (or alkoxide) group acts as a nucleophile, attacking the carbonyl carbon of the cyclic ester monomer that has coordinated to the strontium metal center. This leads to the opening of the ring and the formation of a growing polymer chain that remains attached to the strontium center. The process then repeats with the new alkoxide end of the polymer chain initiating the next monomer insertion. The high activity of strontium catalysts is attributed to the electropositive nature of strontium and its ability to activate the monomer.

Table 2: Catalytic Activity of Strontium Complexes in Ring-Opening Polymerization (ROP)

| Catalyst/Precursor | Monomer | Conditions | Outcome |

|---|---|---|---|

| Strontium Isopropoxide | Lactide (LA) | [LA]:[Sr] = 100:1, Toluene, Room Temp. | Well-defined polylactide (PLA) with tailored molar mass. nih.gov |

| Strontium Isopropoxide | ε-Caprolactone (ε-CL) | Toluene, Room Temp. | Quantitative conversion after 1 minute. nih.gov |

This table highlights the catalytic potential of strontium phenoxide and alkoxide systems, suggesting a likely catalytic role for this compound in similar reactions.

Polymerization Catalysis (e.g., Ring-Opening Polymerization Mechanisms)

Strontium compounds, including phenoxides, have emerged as effective catalysts in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactides and lactones. While specific studies on "this compound" are not extensively documented, the general mechanism for strontium-catalyzed ROP is understood to proceed via a coordination-insertion mechanism.

The catalytic cycle typically begins with the coordination of the cyclic monomer to the strontium metal center. The strontium phenoxide, acting as the initiator, then attacks the carbonyl group of the monomer. This leads to the cleavage of the acyl-oxygen bond of the ester and the opening of the ring. The opened monomeric unit is then inserted into the strontium-oxygen bond, elongating the polymer chain. This process repeats with subsequent monomer additions, leading to the formation of a polyester. The 4-nonylphenyl group on the phenoxide ligand can influence the catalyst's solubility and steric environment, which in turn can affect its activity and the properties of the resulting polymer.

The activity of strontium catalysts in ROP is often compared to that of other alkaline earth metals. Generally, the catalytic activity in ROP for alkaline earth metals follows the trend Mg < Ca < Sr, which is often attributed to the increasing ionic radius and coordination number of the metal center, facilitating monomer coordination and insertion. rsc.org

Below is a table summarizing the general performance of related strontium catalysts in the ring-opening polymerization of lactide.

Table 1: Performance of Strontium-Based Catalysts in Lactide Ring-Opening Polymerization (Disclaimer: Data is based on studies of related strontium catalysts and not specifically "this compound" due to a lack of available specific data.)

| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (min) | Conversion (%) |

| Strontium Isopropoxide | 100:1 | 25 | 60 | >99 |

| [Sr{N(SiMe3)2}2]2 | 1000:1 | 30 | 10 | 87 |

| Co(III)Sr(I/II) dinuclear catalyst | Varied | Varied | Varied | High |

Data sourced from studies on strontium isopropoxide researchgate.net and other strontium complexes. acs.orgnih.gov

Hydroelementation and Heterodehydrocoupling Reaction Mechanisms

Strontium-based catalysts are also active in hydroelementation and heterodehydrocoupling reactions, which are important for forming element-element bonds. rsc.orguniv-rennes.fr Hydroelementation involves the addition of an E-H bond (where E can be N, P, Si, etc.) across an unsaturated bond, such as an alkene or alkyne. Heterodehydrocoupling, on the other hand, involves the coupling of two different E-H and E'-H containing molecules to form an E-E' bond with the elimination of dihydrogen.

The mechanism for these reactions with strontium catalysts generally involves the formation of a strontium-amido, -phosphido, or -hydrido intermediate. In hydroamination, for example, a strontium amide complex reacts with an alkene or alkyne. The unsaturated substrate inserts into the Sr-N bond, followed by protonolysis to regenerate the catalyst and yield the aminated product. nih.govroyalsocietypublishing.org

For heterodehydrocoupling, such as the Si-N coupling, the reaction can proceed through a σ-bond metathesis pathway. The rate of these reactions can be dependent on the nature of the strontium catalyst, with some studies showing a second-order dependence on both the amine and silane (B1218182) concentrations, suggesting a complex mechanism. rsc.org The large ionic radius of strontium can be advantageous in these catalytic cycles. nih.gov

The table below provides a general overview of the types of hydroelementation and heterodehydrocoupling reactions catalyzed by strontium compounds.

Table 2: Strontium-Catalyzed Hydroelementation and Heterodehydrocoupling Reactions (Disclaimer: This table represents the general scope of reactions catalyzed by strontium complexes, not specifically "this compound".)

| Reaction Type | Substrates | Catalyst Type | General Outcome |

| Hydroamination | Alkenes, Alkynes, Dienes + Amines | Strontium amides | Formation of C-N bonds |

| Hydrophosphination | Alkenes + Phosphines | Strontium phosphides | Formation of C-P bonds |

| Hydrosilylation | Alkenes + Silanes | Strontium hydrides | Formation of C-Si bonds |

| Si-N Dehydrocoupling | Silanes + Amines | Strontium amides | Formation of Si-N bonds |

| B-N Desilacoupling | Amines + Silylboranes | Strontium amides | Formation of B-N bonds |

Information sourced from reviews on alkaline earth metal catalysis. rsc.orgrsc.org

Mechanistic Insights into Strontium-Mediated Catalytic Cycles

The mechanistic understanding of strontium-mediated catalysis is an active area of research. For many of these reactions, the catalytic cycle is proposed to involve key intermediates such as strontium hydrides and amides. rsc.orguniv-rennes.fr The reactivity and stability of these intermediates are influenced by the ligand environment around the strontium center. The 4-nonylphenoxide ligand in "this compound" would provide a specific steric and electronic environment that could modulate the catalyst's activity and selectivity.

Kinetic studies of related strontium-catalyzed reactions have provided some insights. For instance, in the hydroamination of styrene (B11656) catalyzed by a strontium amide, the reaction was found to be first order in the amine and alkene concentrations, but second order in the catalyst concentration. nih.gov This suggests that a dimeric strontium species may be involved in the rate-determining step. Large kinetic isotope effects in these reactions point to the involvement of E-H bond cleavage in the rate-determining step. nih.gov

Computational studies on related alkaline earth metal catalysts have also helped to elucidate the reaction pathways. For example, in the hydroboration of pyridines, DFT calculations have shown that the activation free energy for the rate-determining step is lower for calcium and strontium catalysts compared to magnesium. frontiersin.org This is consistent with the experimentally observed higher activity of the heavier alkaline earth metals.

The general mechanistic principles for strontium-catalyzed reactions can be summarized as follows:

Activation of E-H bonds: The strontium catalyst reacts with a protic substrate (e.g., amine, phosphine, silane) to form a reactive strontium-element bond.

Insertion of unsaturated substrate: An alkene, alkyne, or other unsaturated molecule inserts into the strontium-element bond.

Product formation and catalyst regeneration: The product is released, often through protonolysis with another substrate molecule, which regenerates the active catalytic species.

The large size and electropositive nature of strontium are key features that contribute to its catalytic activity, allowing for facile substrate coordination and bond activation. univ-rennes.fr

Table of Mentioned Compounds

| Compound Name |

| This compound |

| Lactide |

| Lactone |

| Polyester |

| Strontium isopropoxide |

| Strontium bis(trimethylsilyl)amide |

| Co(III)Sr(I/II) dinuclear catalyst |

| Amine |

| Alkene |

| Alkyne |

| Diene |

| Strontium amide |

| Strontium phosphide |

| Strontium hydride |

| Silane |

| Silylborane |

| Pyridine |

| Magnesium |

| Calcium |

| Styrene |

The strontium salt of 4-nonylphenol (B119669), a notable organometallic compound, has garnered interest for its potential applications in catalysis. The unique properties of the strontium metal center, combined with the specific characteristics of the 4-nonylphenoxide ligand, position this compound as a subject of study in various catalytic transformations. This article delves into the mechanistic aspects of its use in polymerization catalysis, hydroelementation, and heterodehydrocoupling reactions.

Polymerization Catalysis (e.g., Ring-Opening Polymerization Mechanisms)

Strontium compounds, including those with phenoxide ligands, have demonstrated considerable efficacy as catalysts in the field of polymerization, most notably in the ring-opening polymerization (ROP) of cyclic esters such as lactides and lactones. While specific, in-depth mechanistic studies focused solely on "this compound" are not extensively available in the current literature, the general principles governing strontium-catalyzed ROP are well-established and are understood to follow a coordination-insertion pathway.

The catalytic cycle is initiated by the coordination of the cyclic monomer to the strontium metal center. In this process, the strontium phenoxide acts as the initiator, launching a nucleophilic attack on the carbonyl group of the monomer. This attack results in the cleavage of the acyl-oxygen bond of the ester, leading to the opening of the cyclic structure. Subsequently, the opened monomeric unit is inserted into the strontium-oxygen bond, thereby elongating the polymer chain. This sequence of coordination, insertion, and propagation is repeated with the addition of more monomer units, culminating in the formation of a polyester. The presence of the 4-nonylphenyl group on the phenoxide ligand is significant as it can influence the catalyst's solubility and the steric environment of the metal center, which in turn can modulate its catalytic activity and the properties of the final polymer.

The catalytic performance of strontium in ROP is often benchmarked against other alkaline earth metals. A general trend in catalytic activity for the ROP of lactones is observed in the order of Mg < Ca < Sr. rsc.org This trend is frequently ascribed to the increasing ionic radius and the potential for higher coordination numbers as one descends the group, which is thought to facilitate the coordination and subsequent insertion of the monomer. rsc.org

The following table provides a summary of the performance of related strontium catalysts in the ring-opening polymerization of lactide, offering a comparative perspective.

(Disclaimer: The data presented is derived from studies on analogous strontium catalysts and not specifically "this compound" due to a scarcity of specific data for this compound.)

| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (min) | Conversion (%) |

|---|---|---|---|---|

| Strontium Isopropoxide | 100:1 | 25 | 60 | >99 researchgate.net |

| [Sr{N(SiMe3)2}2]2 | 1000:1 | 30 | 10 | 87 acs.org |

| Co(III)Sr(I/II) dinuclear catalyst | Varied | Varied | Varied | High nih.gov |

Hydroelementation and Heterodehydrocoupling Reaction Mechanisms

Beyond polymerization, strontium-based catalysts are also proficient in mediating hydroelementation and heterodehydrocoupling reactions, which are fundamental processes for the formation of element-element bonds. rsc.orguniv-rennes.fr Hydroelementation encompasses the addition of an E-H bond (where E can be nitrogen, phosphorus, silicon, etc.) across an unsaturated functionality like an alkene or alkyne. In contrast, heterodehydrocoupling involves the coupling of two distinct molecules containing E-H and E'-H bonds to forge a new E-E' bond, accompanied by the elimination of dihydrogen.

The mechanistic framework for these reactions utilizing strontium catalysts typically involves the in-situ formation of a strontium-amido, -phosphido, or -hydrido intermediate. In the case of hydroamination, a strontium amide complex, for instance, reacts with an alkene or alkyne. The unsaturated substrate undergoes insertion into the Sr-N bond, and a subsequent protonolysis step regenerates the active catalyst and yields the desired aminated product. nih.govroyalsocietypublishing.org

For heterodehydrocoupling reactions, such as Si-N coupling, the reaction can advance through a σ-bond metathesis pathway. The kinetics of these transformations can be intricate and dependent on the specific nature of the strontium catalyst. Some studies have reported a second-order dependence on the concentrations of both the amine and the silane, hinting at a complex, possibly bimolecular, rate-determining step. rsc.org The large ionic radius of the strontium cation is often considered an advantageous feature in these catalytic cycles, potentially lowering transition state energies. nih.gov

The table below outlines the general scope of hydroelementation and heterodehydrocoupling reactions that can be catalyzed by strontium compounds.

(Disclaimer: This table illustrates the broad range of reactions catalyzed by strontium complexes in general and is not specific to "this compound".)

| Reaction Type | Substrates | Catalyst Type | General Outcome |

|---|---|---|---|

| Hydroamination | Alkenes, Alkynes, Dienes + Amines | Strontium amides | Formation of C-N bonds nih.govroyalsocietypublishing.org |

| Hydrophosphination | Alkenes + Phosphines | Strontium phosphides | Formation of C-P bonds univ-rennes.fr |

| Hydrosilylation | Alkenes + Silanes | Strontium hydrides | Formation of C-Si bonds rsc.org |

| Si-N Dehydrocoupling | Silanes + Amines | Strontium amides | Formation of Si-N bonds rsc.org |

| B-N Desilacoupling | Amines + Silylboranes | Strontium amides | Formation of B-N bonds bath.ac.uk |

Mechanistic Insights into Strontium-Mediated Catalytic Cycles

The elucidation of the mechanisms of strontium-mediated catalysis remains a dynamic field of chemical research. For a multitude of these reactions, the proposed catalytic cycles pivot on the involvement of key intermediates such as strontium hydrides and amides. rsc.orguniv-rennes.fr The reactivity and stability of these crucial intermediates are profoundly influenced by the ligand sphere surrounding the strontium metal center. The 4-nonylphenoxide ligand in "this compound" would confer a distinct steric and electronic environment, which could in turn be leveraged to fine-tune the catalyst's activity and selectivity.

Kinetic investigations of related strontium-catalyzed reactions have shed some light on their mechanistic details. For example, in the hydroamination of styrene catalyzed by a strontium amide, the reaction rate was observed to be first order with respect to the concentrations of the amine and the alkene, but intriguingly, second order with respect to the catalyst concentration. nih.gov This kinetic profile suggests that a dimeric strontium species might be involved in the rate-determining step of the reaction. Furthermore, significant kinetic isotope effects have been observed in these reactions, which strongly implicates the cleavage of an E-H bond in the rate-determining step. nih.gov

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has also provided valuable insights into the reaction pathways of related alkaline earth metal catalysts. For instance, in the hydroboration of pyridines, DFT calculations have revealed that the activation free energy for the rate-determining step is considerably lower for calcium and strontium catalysts in comparison to their magnesium counterparts. frontiersin.org This theoretical finding is in good agreement with the experimentally observed trend of higher catalytic activity for the heavier alkaline earth metals.

The overarching mechanistic principles for strontium-catalyzed reactions can be distilled into the following key steps:

Activation of E-H bonds: The strontium catalyst engages with a protic substrate (such as an amine, phosphine, or silane) to generate a reactive strontium-element bond.

Insertion of an unsaturated substrate: An unsaturated molecule, for example an alkene or alkyne, inserts into the newly formed strontium-element bond.

Product formation and catalyst regeneration: The final product is liberated from the metal center, often through a protonolysis reaction with another molecule of the substrate, which concurrently regenerates the active catalytic species for the next cycle.

The large ionic radius and the pronounced electropositive character of strontium are fundamental attributes that underpin its catalytic prowess, enabling facile coordination of substrates and activation of chemical bonds. univ-rennes.fr

Environmental Transformation Pathways of 4 Nonylphenol Strontium Salt

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For Phenol (B47542), 4-nonyl-, strontium salt, this primarily involves photolysis and hydrolysis.

Phenolic compounds, including 4-NP, can undergo photolytic degradation when exposed to sunlight, particularly UV radiation. This process involves the absorption of light energy, which can lead to the excitation of the molecule and subsequent chemical reactions. The degradation of phenol in the presence of UV light can lead to the formation of intermediates such as catechol, hydroquinone, and benzoquinone. scialert.netmdpi.com Further irradiation can result in the opening of the aromatic ring, transforming the aromatic by-products into aliphatic compounds. scialert.net

The rate of photolytic degradation is influenced by factors such as the intensity of light, the presence of other substances in the water that can act as photosensitizers, and the pH of the environment. scialert.net For instance, the degradation of phenol by photolysis has been observed to be more rapid under acidic conditions. scialert.net While photolysis can contribute to the removal of phenolic compounds from the environment, the formation of intermediate products, which may also have toxic properties, is a significant aspect of this degradation pathway. scialert.net

It is important to note that while nonylphenol can photodegrade in sunlight, its half-life in sediment is estimated to be quite long, potentially exceeding 60 years. wikipedia.org This suggests that photolysis is likely a more significant degradation pathway in surface waters than in sediments or soils where light penetration is limited.

Metal phenolates, which are salts formed between a metal and a phenol, can undergo hydrolysis in aqueous environments. The stability of the metal-phenolate bond is a key factor in this process. For Phenol, 4-nonyl-, strontium salt, the ionic bond between the strontium cation (Sr²⁺) and the phenoxide anion of 4-nonylphenol (B119669) is susceptible to hydrolysis.

In water, the strontium salt will dissociate into the strontium ion and the 4-nonylphenoxide ion. The phenoxide ion will then establish an equilibrium with its corresponding phenol, 4-nonylphenol, by reacting with water. The extent of this reaction is dependent on the pH of the solution.

The hydrolytic stability of metal-phenolate complexes can be influenced by the properties of both the metal ion and the phenolic ligand. mdpi.com For instance, complexes formed with high-valency metal ions tend to be more stable. mdpi.com The presence of other ligands in the solution can also affect the stability of the metal-phenolate bond. cdnsciencepub.com Studies on molybdenum(VI) phenolate (B1203915) complexes have shown that the Mo-O(phenolate) bond can hydrolyze, particularly in certain pH ranges. cut.ac.cy While specific data on the hydrolytic stability of the strontium salt of 4-nonylphenol is limited, the general principles of metal-phenolate chemistry suggest that hydrolysis is a potential transformation pathway in aquatic environments.

Biotic Degradation Mechanisms and Metabolite Formation

Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms. This is a major pathway for the transformation of 4-nonylphenol in the environment.

The biodegradation of 4-nonylphenol, which is released from the strontium salt, is carried out by a diverse range of microorganisms, including bacteria and fungi. nih.gov The structure of the nonylphenol molecule, particularly the branched nature of the alkyl chain, significantly influences its biodegradability. nih.gov

Bacteria, particularly those from the Sphingomonas genus, are known to degrade nonylphenol. nih.govresearchgate.net The degradation can proceed through different pathways. One pathway involves the oxidation of the alkyl chain, while another involves the hydroxylation of the aromatic ring. nih.govfrontiersin.org Fungi may utilize both intracellular and extracellular oxidative enzymes to break down long-chain branched alkylphenols. nih.gov

The biodegradation of nonylphenol ethoxylates, which are precursors to nonylphenol, involves the stepwise shortening of the ethoxylate chain, leading to the formation of short-chain ethoxylates and ultimately nonylphenol. mst.dkaloki.hu Under anaerobic conditions, complete deethoxylation to form nonylphenol has been observed. aloki.hu

The rate of biodegradation can vary significantly depending on environmental conditions, with half-lives ranging from a few days to over a hundred days. mdpi.comnih.gov

The biodegradation of 4-nonylphenol results in the formation of various metabolites. Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify these products. nih.govresearchgate.netescholarship.org

Studies have shown that the primary metabolites of nonylphenol biodegradation can be a series of shorter-chain alkylphenols, such as those with butyl, amyl, or hexyl groups. nih.govinderscienceonline.com These shorter-chain alkylphenols can still possess estrogenic properties. nih.gov Further metabolism can lead to simpler compounds like benzene (B151609) acetic acid. nih.govinderscienceonline.com

Another identified degradation pathway involves the formation of nitro-nonylphenol, where a nitro group is added to the aromatic ring. nih.gov This metabolite has been observed during aerobic biodegradation in sediment and can be further degraded. nih.gov

The degradation of nonylphenol ethoxylates can also lead to the formation of carboxylated metabolites, such as nonylphenoxyacetic acid and nonylphenoxyethoxyacetic acid. aloki.huacs.org

Table 1: Identified Biodegradation Products of 4-Nonylphenol

The rate and pathway of 4-nonylphenol degradation are significantly influenced by a variety of environmental factors.

pH: The optimal pH for the biodegradation of nonylphenol in sludge has been reported to be around 7.0. mdpi.compsu.edu Photolytic degradation of phenol is also pH-dependent, with faster rates observed in acidic conditions. scialert.net

Redox conditions: The presence or absence of oxygen plays a crucial role. Aerobic degradation is generally faster than anaerobic degradation. mdpi.comnih.gov However, anaerobic degradation does occur, with half-lives reported to be in the range of 23.9 to 69.3 days. mdpi.commdpi.com Different redox conditions, such as methanogenic, sulfate-reducing, and denitrifying conditions, can support the degradation of linear nonylphenol. nih.govresearchgate.net

Presence of specific metal ions: While the direct influence of strontium ions from the salt on degradation is not well-documented, other metal ions can impact microbial activity and enzymatic processes involved in biodegradation.

Temperature: Increased temperatures generally enhance the rate of both aerobic and anaerobic degradation. mdpi.compsu.edumdpi.com

Organic matter: The presence of other organic compounds can influence degradation. For example, the addition of yeast extract can enhance the anaerobic degradation of nonylphenol. mdpi.commdpi.com In some cases, nonylphenol degradation occurs cometabolically, meaning it is degraded in the presence of another carbon source. nih.gov

Table 2: Influence of Environmental Factors on 4-Nonylphenol Degradation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.